1,1-Di(ethanesulfonyl)-2-ethoxyethene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Di(ethanesulfonyl)-2-ethoxyethene is an organic compound characterized by the presence of two ethanesulfonyl groups and an ethoxy group attached to an ethene backbone
Preparation Methods
The synthesis of 1,1-Di(ethanesulfonyl)-2-ethoxyethene typically involves the reaction of ethanesulfonyl chloride with ethoxyethene under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Chemical Reactions Analysis
1,1-Di(ethanesulfonyl)-2-ethoxyethene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of ethanesulfonyl alcohols.
Substitution: The ethanesulfonyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield ethanesulfonic acid and ethoxyethanol.
Scientific Research Applications
1,1-Di(ethanesulfonyl)-2-ethoxyethene has several applications in scientific research:
Biology: The compound is studied for its potential biological activity, including its effects on enzyme inhibition and protein modification.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs with sulfonyl functional groups.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as surfactants and polymers.
Mechanism of Action
The mechanism of action of 1,1-Di(ethanesulfonyl)-2-ethoxyethene involves its interaction with molecular targets such as enzymes and proteins. The ethanesulfonyl groups can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or modification of protein function. The ethoxy group may also participate in hydrogen bonding interactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
1,1-Di(ethanesulfonyl)-2-ethoxyethene can be compared with other sulfonyl-containing compounds such as:
1,1-Di(ethanesulfonyl)ethane: Lacks the ethoxy group, resulting in different reactivity and applications.
1,1-Di(methanesulfonyl)-2-ethoxyethene: Contains methanesulfonyl groups instead of ethanesulfonyl groups, leading to variations in chemical properties and biological activity.
1,1-Di(ethanesulfonyl)-2-methoxyethene: Contains a methoxy group instead of an ethoxy group, affecting its solubility and reactivity.
The unique combination of ethanesulfonyl and ethoxy groups in this compound makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Properties
CAS No. |
62943-45-7 |
---|---|
Molecular Formula |
C8H16O5S2 |
Molecular Weight |
256.3 g/mol |
IUPAC Name |
2-ethoxy-1,1-bis(ethylsulfonyl)ethene |
InChI |
InChI=1S/C8H16O5S2/c1-4-13-7-8(14(9,10)5-2)15(11,12)6-3/h7H,4-6H2,1-3H3 |
InChI Key |
UVIWSVNJIHFHIA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC=C(S(=O)(=O)CC)S(=O)(=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.